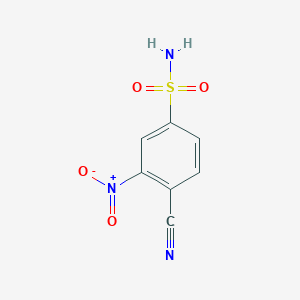
4-Cyano-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their significant biological activities and are widely used in the pharmaceutical industry. This compound is characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a benzene ring, along with a sulfonamide group (-SO2NH2). The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-nitrobenzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route involving metal-promoted tandem nitration and halogenation has been developed, which shows high chemoselectivity and functional group compatibility . The nitration reagents used in this method include copper(II) nitrate trihydrate (Cu(NO3)2·3H2O), iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O), and ammonium nitrate (NH4NO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Reduction of the nitro group.
Amine derivatives: Reduction of the cyano group.
Substituted sulfonamides: Nucleophilic substitution reactions.
Scientific Research Applications
4-Cyano-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as an inhibitor of specific enzymes or as a therapeutic agent.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyano-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death. The presence of the cyano and nitro groups may enhance the compound’s binding affinity and specificity for its target enzyme.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Lacks the cyano group but shares similar antibacterial properties.
4-Cyanobenzenesulfonamide: Lacks the nitro group but has similar chemical reactivity.
N-(4-Halo-2-nitrophenyl)benzenesulfonamide: Contains halogen substituents and exhibits similar chemical behavior.
Uniqueness
4-Cyano-3-nitrobenzenesulfonamide is unique due to the presence of both cyano and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an antibacterial agent.
Properties
Molecular Formula |
C7H5N3O4S |
|---|---|
Molecular Weight |
227.20 g/mol |
IUPAC Name |
4-cyano-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H5N3O4S/c8-4-5-1-2-6(15(9,13)14)3-7(5)10(11)12/h1-3H,(H2,9,13,14) |
InChI Key |
PFUMNSWZJPPTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
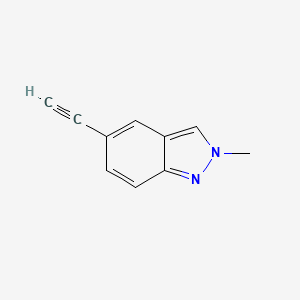
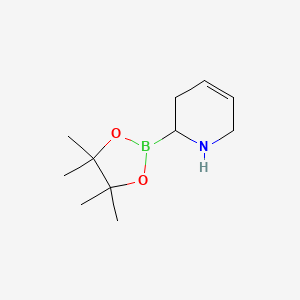
![5-Azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B13515186.png)
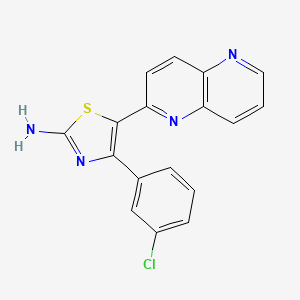
![(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoicacid](/img/structure/B13515200.png)

![[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13515207.png)
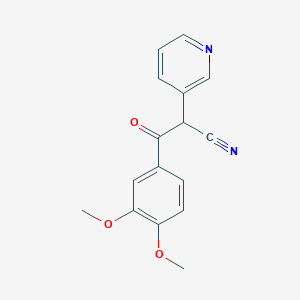
![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)

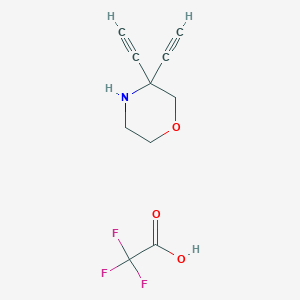
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate](/img/structure/B13515233.png)
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13515238.png)
